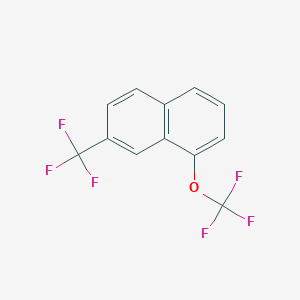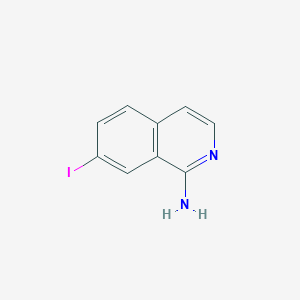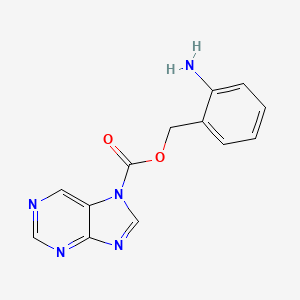
2-Bromo-6-chloro-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-1-naphthaldehyde is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively, and an aldehyde group at the 1 position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-1-naphthaldehyde typically involves the bromination and chlorination of naphthalene derivatives followed by formylation. One common method includes the bromination of 6-chloro-1-naphthaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-1-naphthaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Derivatives with different functional groups replacing the halogens.
Oxidation: 2-Bromo-6-chloro-1-naphthoic acid.
Reduction: 2-Bromo-6-chloro-1-naphthalenol.
Scientific Research Applications
2-Bromo-6-chloro-1-naphthaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-1-naphthaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of both electron-withdrawing halogens and the electron-donating aldehyde group makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 2-Bromo-1-naphthaldehyde
- 6-Chloro-2-naphthaldehyde
- 2-Bromo-6-chloro-1-naphthoic acid
Comparison: 2-Bromo-6-chloro-1-naphthaldehyde is unique due to the simultaneous presence of bromine, chlorine, and an aldehyde group on the naphthalene ring. This combination of functional groups imparts distinct reactivity patterns compared to its analogs, making it particularly useful in specific synthetic applications.
Properties
Molecular Formula |
C11H6BrClO |
|---|---|
Molecular Weight |
269.52 g/mol |
IUPAC Name |
2-bromo-6-chloronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-11-4-1-7-5-8(13)2-3-9(7)10(11)6-14/h1-6H |
InChI Key |
NARBEZODPQVOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)Br)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)


![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)


![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)


